N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. A study demonstrated the synthesis of derivatives via 1,3-dipolar cycloaddition reactions, highlighting significant antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains at minimum inhibition concentrations (MIC) of 4–16 μg/mL (Rezki, 2016). Another research effort focused on synthesizing novel derivatives as potent antibacterial agents, indicating broad-spectrum antibacterial activity against tested microorganisms (Borad et al., 2015).
Antiviral Activities
- A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and assessed for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Anti-inflammatory and Anticancer Activities
- Compounds synthesized from the benzothiazole nucleus were investigated for in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition, with some derivatives showing significant edema inhibition and improved GI safety profiles (Tariq et al., 2018). Furthermore, novel derivatives bearing different heterocyclic rings were evaluated for their antitumor activity in vitro, with some compounds showing considerable anticancer activity against a range of cancer cell lines (Yurttaş et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-2-23-15(25)18(21-17(23)26)7-9-22(10-8-18)11-14(24)20-16-19-12-5-3-4-6-13(12)27-16/h3-6H,2,7-11H2,1H3,(H,21,26)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCITYKPPZQOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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